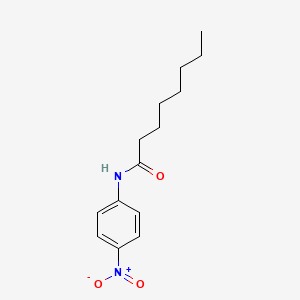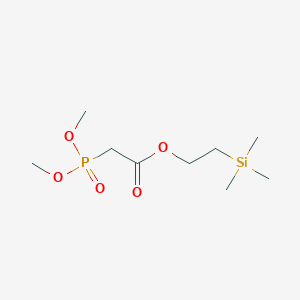
Acetic acid, (dimethoxyphosphinyl)-, 2-(trimethylsilyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (dimethoxyphosphinyl)-, 2-(trimethylsilyl)ethyl ester is a chemical compound with a unique structure that combines the properties of acetic acid, phosphonic acid, and silyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (dimethoxyphosphinyl)-, 2-(trimethylsilyl)ethyl ester typically involves the reaction of 2-(trimethylsilyl)ethanol with dimethoxyphosphinyl acetic acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common reagents used in this synthesis include trimethylsilyl chloride and a base such as triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (dimethoxyphosphinyl)-, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acetic acid and 2-(trimethylsilyl)ethanol.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding phosphonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using water and a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Substitution: Reagents such as halides or alkoxides can be used to replace the silyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Major Products Formed
Hydrolysis: Acetic acid and 2-(trimethylsilyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (dimethoxyphosphinyl)-, 2-(trimethylsilyl)ethyl ester has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials with specific properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for biologically active compounds.
Wirkmechanismus
The mechanism of action of acetic acid, (dimethoxyphosphinyl)-, 2-(trimethylsilyl)ethyl ester involves its ability to undergo nucleophilic acyl substitution reactions. The ester bond is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions . The silyl group can also be cleaved under specific conditions, allowing for further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (dimethoxyphosphoryl)acetate: Similar structure but with a methyl group instead of the 2-(trimethylsilyl)ethyl group.
Ethyl (dimethoxyphosphoryl)acetate: Similar structure but with an ethyl group instead of the 2-(trimethylsilyl)ethyl group.
Uniqueness
Acetic acid, (dimethoxyphosphinyl)-, 2-(trimethylsilyl)ethyl ester is unique due to the presence of the 2-(trimethylsilyl)ethyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in applications where controlled reactivity and stability are required .
Eigenschaften
CAS-Nummer |
89121-12-0 |
|---|---|
Molekularformel |
C9H21O5PSi |
Molekulargewicht |
268.32 g/mol |
IUPAC-Name |
2-trimethylsilylethyl 2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C9H21O5PSi/c1-12-15(11,13-2)8-9(10)14-6-7-16(3,4)5/h6-8H2,1-5H3 |
InChI-Schlüssel |
KXZREPAZJICZRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC(=O)OCC[Si](C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


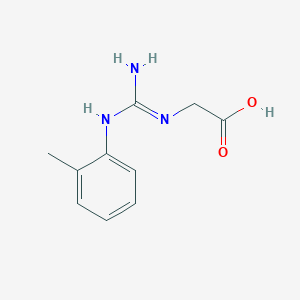
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)

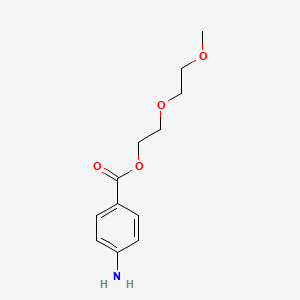
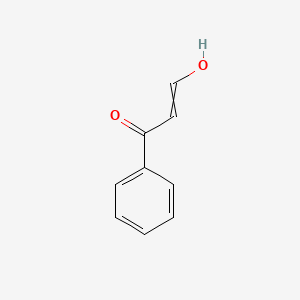
![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)
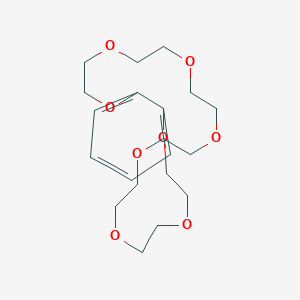
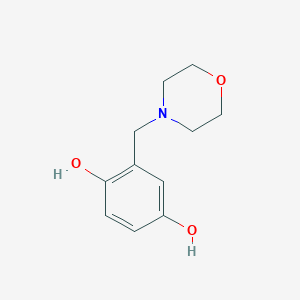
![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
